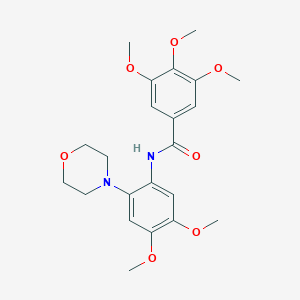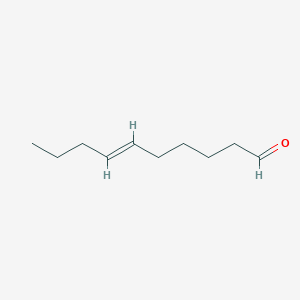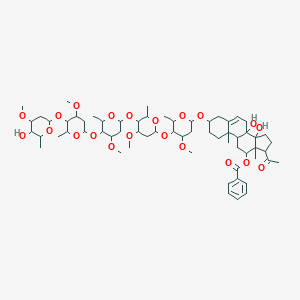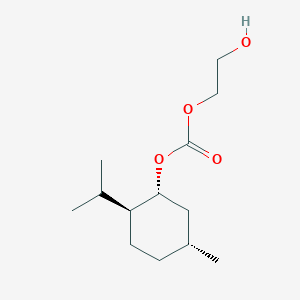![molecular formula C19H28ClN3O2 B235471 N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235471.png)
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide, commonly known as CIP, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CIP belongs to the class of compounds known as piperazine derivatives and has shown promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of CIP is not fully understood. However, it is believed that CIP exerts its therapeutic effects by modulating the activity of certain neurotransmitters in the brain. CIP has been shown to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, CIP increases the levels of these neurotransmitters in the brain, which can lead to the therapeutic effects observed.
Biochemical and Physiological Effects:
CIP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). CIP has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, CIP has been shown to have analgesic effects, reducing pain sensitivity in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the major advantages of CIP is its relatively low toxicity profile. CIP has been shown to have a high therapeutic index, meaning that it has a wide margin of safety between therapeutic and toxic doses. This makes it an attractive candidate for further development as a therapeutic agent. However, one limitation of CIP is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on CIP. One area of interest is the potential use of CIP in the treatment of cancer. CIP has been shown to have cytotoxic effects on cancer cells in vitro, and further studies are needed to determine its potential as an anticancer agent. Another potential area of research is the use of CIP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CIP has been shown to have neuroprotective effects in animal models of these diseases, and further studies are needed to determine its potential as a therapeutic agent. Finally, further studies are needed to determine the optimal dosing and administration of CIP in various disease settings.
Synthesis Methods
The synthesis of CIP involves a series of chemical reactions. The starting materials for the synthesis are 3-chloro-2-nitroaniline and isobutyryl chloride. The nitro group of 3-chloro-2-nitroaniline is reduced to an amino group using a reducing agent such as iron powder. The resulting amine is then reacted with isobutyryl chloride in the presence of a base such as triethylamine to form the corresponding amide. The amide is then reacted with 2,2-dimethylpropanoyl chloride to yield the final product, CIP.
Scientific Research Applications
CIP has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. CIP has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression. In addition, CIP has been shown to have potential as a drug for the treatment of cancer.
properties
Molecular Formula |
C19H28ClN3O2 |
|---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
N-[3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H28ClN3O2/c1-13(2)17(24)23-11-9-22(10-12-23)16-14(20)7-6-8-15(16)21-18(25)19(3,4)5/h6-8,13H,9-12H2,1-5H3,(H,21,25) |
InChI Key |
IQURMDQYMCBGDY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B235397.png)


![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B235422.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B235425.png)
![(4As,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxyspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B235426.png)

![(7Z,18E,20Z)-17-Ethyl-2,4,10,12,14,16-hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,21-hexamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B235437.png)


![3-[[(10E,12E,18Z,20E)-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-15-[(E)-10-[(N'-methylcarbamimidoyl)amino]dec-6-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B235462.png)
![N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide](/img/structure/B235475.png)